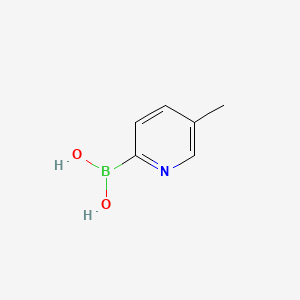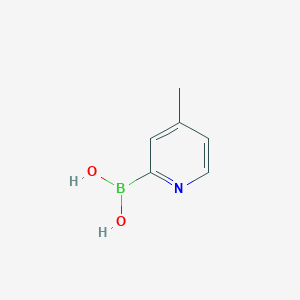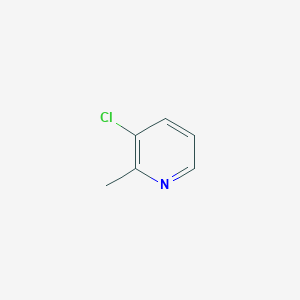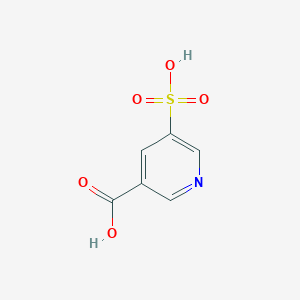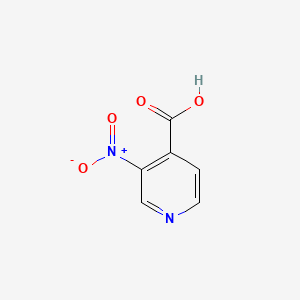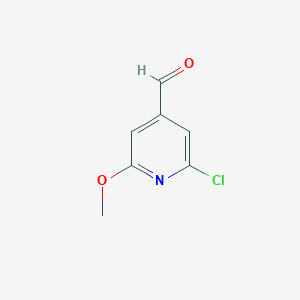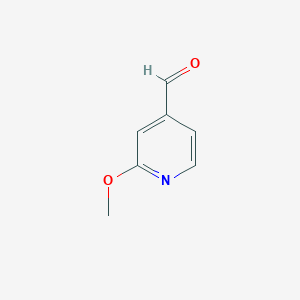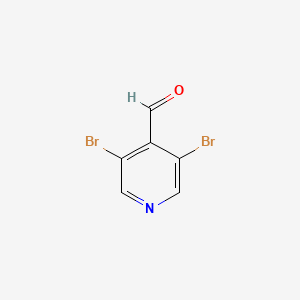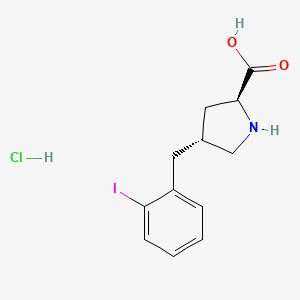
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClINO2 . It is used in the synthesis of various pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “2-Iodobenzyl” indicates that an iodine atom is attached to the benzyl group .
Physical And Chemical Properties Analysis
“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” has a molecular weight of 367.61 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .
Scientific Research Applications
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring, including its derivatives like (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, plays a significant role in medicinal chemistry. It's widely used to synthesize compounds for treating human diseases due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review focuses on bioactive molecules with pyrrolidine rings, exploring their target selectivity and the influence of steric factors on biological activity. The versatility of the pyrrolidine scaffold is underscored, highlighting its potential in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of pyrrolidine-2-carboxylic acid, are essential in biorenewable chemicals. Their fermentation production using microbes like E. coli and S. cerevisiae is promising for industrial chemistry. However, their inhibitory effects on microbes below desired yields pose challenges. This review delves into the impact of carboxylic acids on microbial physiology, exploring strategies to increase microbial robustness against such inhibitors. Understanding these mechanisms can aid in engineering more efficient biocatalysts for sustainable chemical production (Jarboe et al., 2013).
Role in Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), related to pyrrolidine-2-carboxylic acid, is involved in proline biosynthesis and catabolism in plants. Recent studies suggest that P5C metabolism plays a crucial role in plant defense against pathogens. This review highlights how P5C synthesis in mitochondria contributes to both R-gene-mediated and non-host resistance, implicating salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. Insights into proline-P5C metabolism's regulatory pathways during pathogen infection offer new avenues for enhancing plant immunity (Qamar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOLORVFBWETG-NINOIYOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376049 |
Source


|
| Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049744-22-0 |
Source


|
| Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

